REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[C:14]([N+:15]([O-])=O)=[CH:13][CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8].[CH3:18]O>[Pd]>[OH:1][CH2:2][CH2:3][N:4]1[C:5]2[C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:11][CH:12]=[CH:13][C:14]=2[N:15]=[CH:18]1
|
Name
|
|
Quantity
|
3.06 g
|
Type
|
reactant
|
Smiles
|
OCCNC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The mixture was filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuum
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in formic acid (60 mL)
|
Type
|
CUSTOM
|
Details
|
Excess of the formic acid was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (100 mL)
|
Type
|
ADDITION
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Details
|
treated with concentrated ammonia in methanol (20 mL) for 50 min
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the volatiles
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OCCN1C=NC2=C1C(=CC=C2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |